

Spectroscopic Data Analysis of N,N-dimethyl-mxylidine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-dimethyl-m-**xylidine** (also known as 3,5,N,N-Tetramethylaniline), a compound of interest in various chemical and pharmaceutical research fields. The following sections detail the analysis of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and properties.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of N,N-dimethyl-m-**xylidine**.

Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950-2800	Strong	C-H Stretch (Aliphatic - CH₃ groups)
1600-1450	Medium-Strong	C=C Stretch (Aromatic Ring)
1350-1250	Strong	C-N Stretch (Aromatic Amine)
850-750	Strong	C-H Bend (Aromatic - Out-of- plane)



Note: IR data is based on typical values for similar aromatic amine structures.

Table 2: ¹H Nuclear Magnetic Resonance (NMR)

Spectroscopy Data

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~6.5	Singlet	1H	Ar-H (para to $N(CH_3)_2$)
~6.4	Singlet	2H	Ar-H (ortho to $N(CH_3)_2$)
~2.9	Singlet	6H	N(CH ₃) ₂
~2.3	Singlet	6H	Ar-CH₃

Solvent: CDCl₃. Data is referenced from typical values for N,N-dimethyl-3,5-xylidine.[1]

Table 3: 13 C Nuclear Magnetic Resonance (NMR)

Spectroscopy Data

Chemical Shift (δ, ppm)	Assignment	
~150	Aromatic C-N	
~138	Aromatic C-CH₃	
~120	Aromatic C-H (para)	
~112	Aromatic C-H (ortho)	
~40	N(CH ₃) ₂	
~21	Ar-CH₃	

Solvent: CDCl₃. Data is referenced from typical values for N,N-dimethyl-3,5-xylidine.[2]

Table 4: Mass Spectrometry (MS) Data



m/z	Relative Intensity (%)	Assignment
149	100	[M] ⁺ (Molecular Ion)
148	80-90	[M-H]+
134	50-60	[M-CH ₃] ⁺
106	30-40	[M-N(CH ₃) ₂] ⁺

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways for aromatic amines.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized.
- Sample Preparation: A small drop of neat N,N-dimethyl-m-**xylidine** liquid is placed between two potassium bromide (KBr) salt plates to create a thin capillary film.
- Data Acquisition: The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹). A
 background spectrum of the clean KBr plates is first acquired and automatically subtracted
 from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-tonoise ratio.
- Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for both ¹H and ¹³C NMR.
- Sample Preparation: Approximately 10-20 mg of N,N-dimethyl-m-xylidine is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may



be added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

- ¹H NMR Data Acquisition: A standard one-pulse sequence is used. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8 to 16 free induction decays (FIDs).
- ¹³C NMR Data Acquisition: A proton-decoupled pulse sequence (e.g., inverse-gated decoupling) is employed to obtain a spectrum with singlets for each unique carbon environment. A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
- Data Analysis: The acquired FIDs are Fourier transformed. The resulting spectra are phased and baseline corrected. Chemical shifts are referenced to TMS. For ¹H NMR, the integration values (relative number of protons) and splitting patterns (multiplicity) are analyzed. For ¹³C NMR, the chemical shifts of the singlets are correlated with the different carbon environments in the molecule.

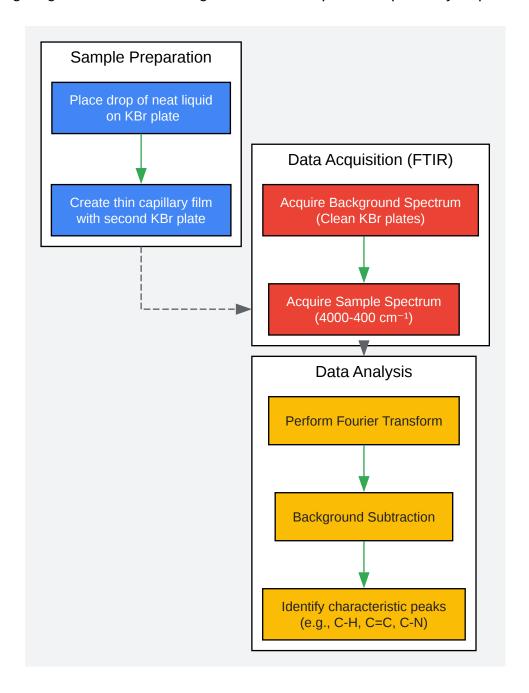
Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- Sample Preparation: A dilute solution of N,N-dimethyl-m-**xylidine** is prepared in a volatile organic solvent such as dichloromethane or methanol.
- Data Acquisition: The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer's ion source. Electron Ionization (EI) at 70 eV is a standard method for generating positive ions. The mass analyzer (e.g., a quadrupole) scans a range of mass-to-charge ratios (m/z), typically from 40 to 400 amu.
- Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their m/z values. The peak with the highest m/z is typically the molecular ion ([M]+), which confirms the molecular weight of the compound. Other peaks in the spectrum represent fragment ions, and their analysis provides structural information.



Visualization of Experimental Workflows

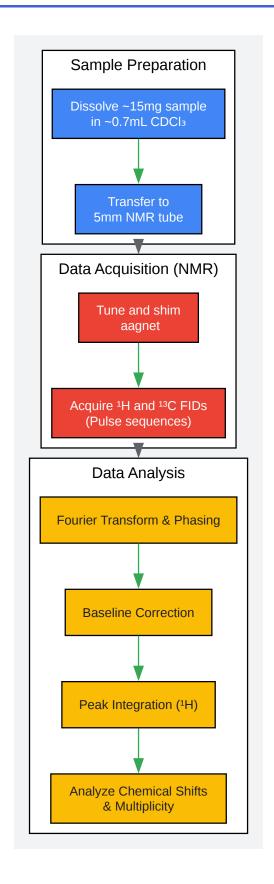
The following diagrams illustrate the logical flow of the spectroscopic analysis processes.



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Caption: Workflow for FTIR Spectroscopic Analysis.

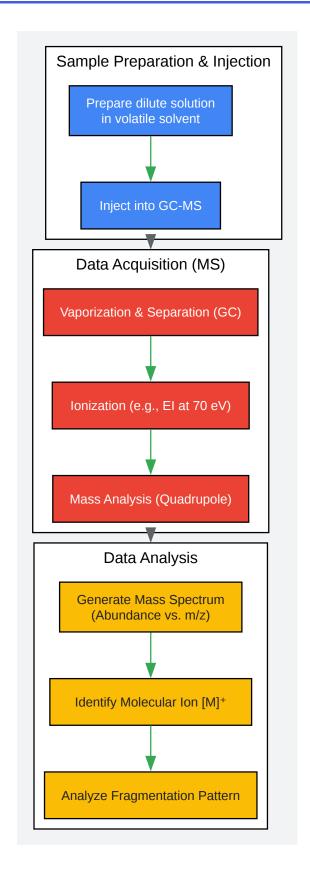




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Caption: Workflow for NMR Spectroscopic Analysis.





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Caption: Workflow for Mass Spectrometry Analysis.



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References

- 1. spectrabase.com [spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
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